molecular formula C11H15N B1400948 1-(3,4-Dimethylphenyl)cyclopropanamine CAS No. 1266126-30-0

1-(3,4-Dimethylphenyl)cyclopropanamine

Cat. No.: B1400948
CAS No.: 1266126-30-0
M. Wt: 161.24 g/mol
InChI Key: MAWQTVZAFOZEOS-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)cyclopropanamine is a chemical compound characterized by the presence of a cyclopropane ring attached to a 3,4-dimethylphenyl group and an amine group. This compound is a white crystalline solid, soluble in water and common organic solvents . It has significant applications in various fields, including chemistry and medicine .

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The amine group in the compound can participate in substitution reactions, where it can be replaced by other functional groups under suitable conditions.

Common reagents and conditions used in these reactions include acids, bases, and catalysts, depending on the desired transformation. The major products formed from these reactions vary based on the specific reagents and conditions employed.

Scientific Research Applications

1-(3,4-Dimethylphenyl)cyclopropanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)cyclopropanamine involves its interaction with molecular targets and pathways. The amine group can form hydrogen bonds and participate in various interactions with biological molecules, influencing their function. The cyclopropane ring adds rigidity to the molecule, affecting its overall conformation and reactivity.

Comparison with Similar Compounds

1-(3,4-Dimethylphenyl)cyclopropanamine can be compared with other similar compounds, such as:

    1-(3,4-Dimethylphenyl)cyclopropan-1-ol: This compound contains a hydroxyl group instead of an amine group, leading to different chemical properties and reactivity.

    1-(3,4-Dimethylphenyl)cyclopropan-1-thiol: The presence of a thiol group in this compound results in distinct chemical behavior compared to the amine derivative.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique reactivity and applications in various fields.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-8-3-4-10(7-9(8)2)11(12)5-6-11/h3-4,7H,5-6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWQTVZAFOZEOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2(CC2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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